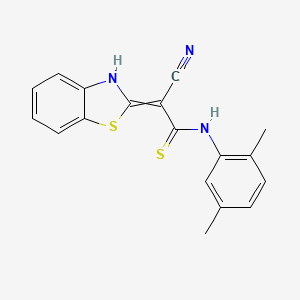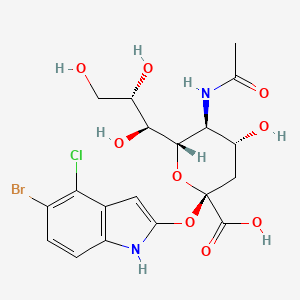
5-Bromo-4-chloroindol-3-YL-5-acetamido-3,5-dideoxy-alpha-D-glycero-D-galacto 2-nonulopyranosidonic acid ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloroindol-3-YL-5-acetamido-3,5-dideoxy-alpha-D-glycero-D-galacto 2-nonulopyranosidonic acid ammonium is a complex organic compound with significant applications in biomedical research. It is known for its role in the synthesis and release of neurotransmitters, making it a valuable tool in neuroscience studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloroindol-3-YL-5-acetamido-3,5-dideoxy-alpha-D-glycero-D-galacto 2-nonulopyranosidonic acid ammonium typically involves the reaction of 3-indole glycine with either stannous bromide or stannous chloride. This reaction produces the corresponding brominated or chlorinated acidic carboxylic compound, which is then neutralized through acid-base reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in bulk and packaged according to customer specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloroindol-3-YL-5-acetamido-3,5-dideoxy-alpha-D-glycero-D-galacto 2-nonulopyrano sidonic acid ammonium undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
5-Bromo-4-chloroindol-3-YL-5-acetamido-3,5-dideoxy-alpha-D-glycero-D-galacto 2-nonulopyranosidonic acid ammonium is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in various chemical reactions and synthesis processes.
Biology: In studies related to neurotransmitter synthesis and release.
Medicine: As a tool for understanding neurological diseases and developing potential treatments.
Industry: In the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways involved in neurotransmitter synthesis and release. It acts as a substrate for enzymes involved in these processes, facilitating the production and release of neurotransmitters. This mechanism is crucial for understanding the compound’s role in neurological research .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic acid methyl ester: A similar compound with a methyl ester group.
5-Bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide: Another related compound with a galactosaminide group.
5-Bromo-4-chloro-3-indolyl-β-D-glucuronic acid: A compound with a glucuronic acid group.
Uniqueness
What sets 5-Bromo-4-chloroindol-3-YL-5-acetamido-3,5-dideoxy-alpha-D-glycero-D-galacto 2-nonulopyranosidonic acid ammonium apart is its specific structure, which allows it to act as a substrate for enzymes involved in neurotransmitter synthesis. This unique property makes it particularly valuable in neurological research and related applications .
Properties
Molecular Formula |
C19H22BrClN2O9 |
|---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
(2S,4R,5S,6S)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-2-yl)oxy]-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C19H22BrClN2O9/c1-7(25)22-15-11(26)5-19(18(29)30,32-17(15)16(28)12(27)6-24)31-13-4-8-10(23-13)3-2-9(20)14(8)21/h2-4,11-12,15-17,23-24,26-28H,5-6H2,1H3,(H,22,25)(H,29,30)/t11-,12+,15+,16+,17+,19-/m1/s1 |
InChI Key |
NZTUWYUPFXKJML-YPOPRDRISA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@@H](C[C@@](O[C@@H]1[C@H]([C@H](CO)O)O)(C(=O)O)OC2=CC3=C(N2)C=CC(=C3Cl)Br)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC3=C(N2)C=CC(=C3Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


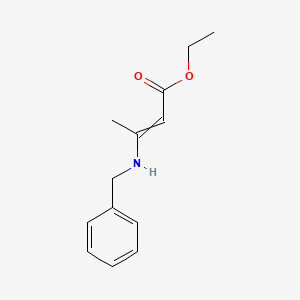
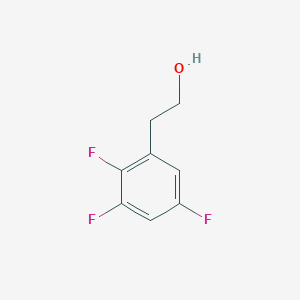
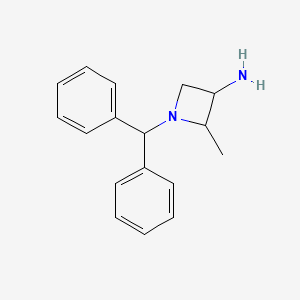
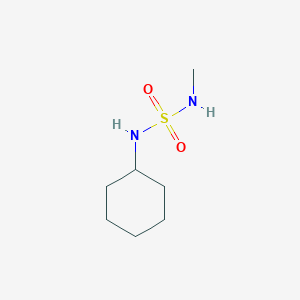
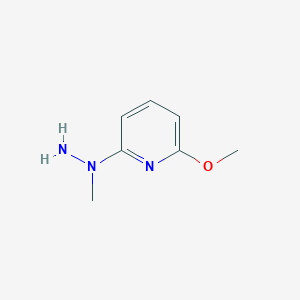
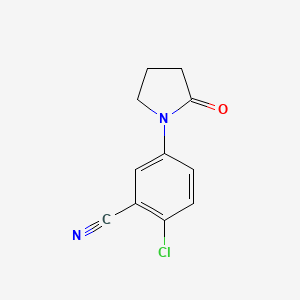
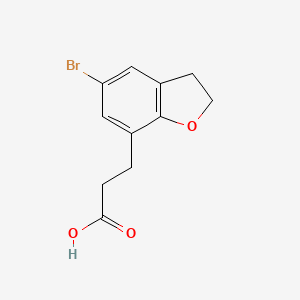
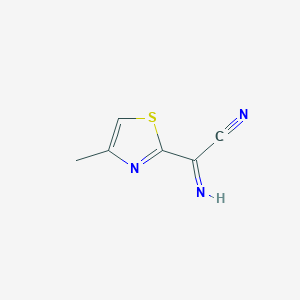
![[3,3'-Bipyridine]-4,4'-diol](/img/structure/B12437426.png)
![(1R,10S,11R)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one](/img/structure/B12437429.png)
![(2Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(1E)-2-{[2-(4-hydroxyphenyl)ethyl]carbamoyl}eth-1-en-1-yl]-2-methoxyphenoxy}prop-2-enamide](/img/structure/B12437436.png)
![tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B12437440.png)
